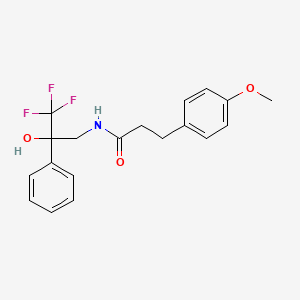

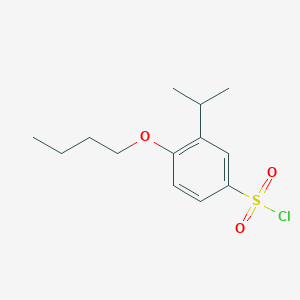

![molecular formula C33H31N5O2 B3016748 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 585564-19-8](/img/structure/B3016748.png)

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione" is a structurally complex molecule that appears to be related to the family of 1,8-bis(dimethylamino)naphthalenes, which are known for their superbasic properties and potential applications in various chemical reactions. The molecule is not directly described in the provided papers, but its structure suggests it may share some characteristics with the compounds studied in these papers, such as the presence of dimethylamino groups and a purine core.

Synthesis Analysis

The synthesis of related compounds, such as 1,8-bis(dimethylamino)naphthalenes, involves organometallic reactions, as seen in the synthesis of 2,3,6,7-tetrasubstituted derivatives . The process includes lithiation and subsequent treatment with electrophiles. Similarly, the synthesis of 10-dimethylaminobenzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes involves nucleophilic replacement of the unactivated aromatic NMe2 group . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of 1,8-bis(dimethylamino)naphthalenes has been extensively studied, revealing that the basicity of these compounds is influenced by the conformation of the dimethylamino groups and their interaction with the naphthalene rings . The structure of a complex containing 1,8-bis(dimethylamino)naphthalene has been determined by X-ray diffraction, showing the presence of intramolecular hydrogen bonds . These findings could provide insights into the molecular structure of "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione," particularly regarding the orientation of its amino groups and the potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo nucleophilic substitution reactions, as demonstrated by the synthesis of quinazoline derivatives . The superbasic nature of 1,8-bis(dimethylamino)naphthalenes suggests that they can participate in a variety of acid-base reactions . These properties may extend to the compound , potentially allowing for a range of chemical transformations involving its amino and purine functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-bis(dimethylamino)naphthalenes are characterized by their high basicity, which is attributed to the steric and electronic effects of the substituents on the naphthalene rings . The basicity and other properties such as solubility, melting point, and reactivity would be important to determine for "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione" to fully understand its potential applications, especially in the context of antiviral activity as seen with similar purine derivatives .

科学的研究の応用

Synthesis and Chemical Properties

- Carboxamide Derivatives Synthesis : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized, involving reactions with primary amines and displaying potent cytotoxic properties in various cancer cell lines (Deady et al., 2003).

- Photochemistry Synthesis : Photochemical methods have been employed to synthesize novel derivatives of pentoxifylline, a compound related to the chemical structure of interest, demonstrating the potential of photochemistry in creating diverse derivatives (Han et al., 2008).

- Structural Studies : Investigations into the structure of related compounds, such as theophylline derivatives, have been conducted, revealing insights into the molecular conformation and stability of these compounds (Karczmarzyk et al., 1995).

Applications in Biological Research

- Cytotoxic Activity for Cancer Research : Research has shown that certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer research and therapy (Deady et al., 2003).

- Receptor Affinity in Psychotropic Activity : Studies on derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with implications for developing psychotropic agents (Chłoń-Rzepa et al., 2013).

Advanced Material Research

- Polymer Synthesis and Analysis : Research has been conducted on synthesizing novel polymers based on structures related to the chemical compound , exploring their thermal properties and potential applications in material science (Kaczmarek et al., 2012).

特性

IUPAC Name |

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N5O2/c1-35-31-30(32(39)36(2)33(35)40)38(22-27-18-11-17-26-16-9-10-19-28(26)27)29(34-31)23-37(20-24-12-5-3-6-13-24)21-25-14-7-4-8-15-25/h3-19H,20-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQZRRJFITUPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((dibenzylamino)methyl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

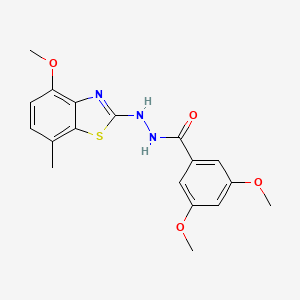

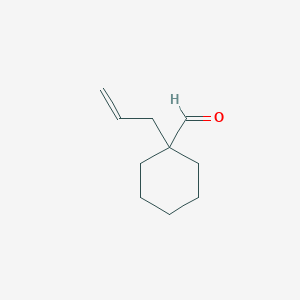

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)

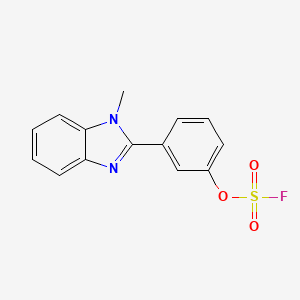

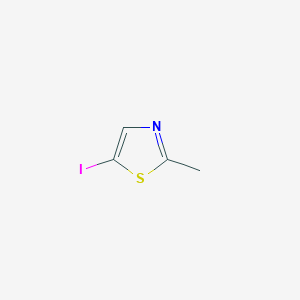

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

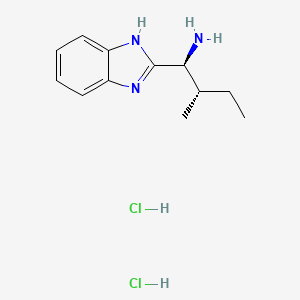

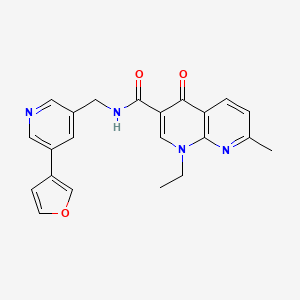

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)